molecular formula C5H6O4 B2358165 4-Oxooxolane-2-carboxylic acid CAS No. 2056072-58-1

4-Oxooxolane-2-carboxylic acid

Cat. No.: B2358165
CAS No.: 2056072-58-1
M. Wt: 130.099
InChI Key: UWONJGBQYPCSEH-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Oxooxolane-2-carboxylic acid can be synthesized through several methods, including:

    Oxidation of Tetrahydrofuran Derivatives: One common method involves the oxidation of tetrahydrofuran derivatives using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Hydrolysis of Nitriles: Another method involves the hydrolysis of nitriles under acidic or basic conditions to yield the corresponding carboxylic acid.

Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes, where the reaction conditions are carefully controlled to maximize yield and purity. The use of catalysts and optimized reaction parameters ensures efficient production.

Chemical Reactions Analysis

Types of Reactions: 4-Oxooxolane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to produce more complex derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions, forming esters, amides, and other derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alcohols (for esterification), amines (for amidation).

Major Products:

    Oxidation: More oxidized derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Esters, amides, and other functionalized derivatives.

Scientific Research Applications

4-Oxooxolane-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-oxooxolane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, influencing enzyme activity and metabolic processes. The ketone group can participate in redox reactions, further modulating its biological effects.

Comparison with Similar Compounds

    4-Oxobutanoic acid: Another oxo-carboxylic acid with similar functional groups.

    2-Oxoglutaric acid: A key intermediate in the Krebs cycle with similar structural features.

Uniqueness: 4-Oxooxolane-2-carboxylic acid is unique due to its specific ring structure and the presence of both a ketone and carboxylic acid group

Properties

IUPAC Name

4-oxooxolane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O4/c6-3-1-4(5(7)8)9-2-3/h4H,1-2H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWONJGBQYPCSEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OCC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2056072-58-1
Record name 4-oxooxolane-2-carboxylic acid
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